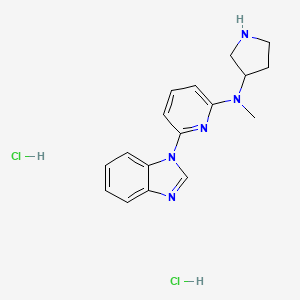

6-(Benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C (338 to 342 °F; 443 to 445 K) . Its acidity (pKa) is 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .Scientific Research Applications

Structural Isosteres of Nucleotides: EN300-6759992 shares structural similarities with naturally occurring nucleotides. This property allows it to interact easily with biopolymers in living systems. Consequently, it has potential applications in drug design and therapeutic interventions.

Acid/Base Catalysis: 2-Aminobenzimidazoles, a subset of benzimidazole derivatives, exhibit useful acid/base catalytic properties. These compounds can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts.

Antimicrobial and Antifilarial Activity: Some 2-aminobenzimidazoles demonstrate appreciable antimicrobial effects. Additionally, their carbamate derivatives have been synthesized for significant antifilarial activity in vivo.

Enzyme and Protein Receptor Affinity: Due to their high affinity toward various enzymes and protein receptors, benzimidazole-based structures like EN300-6759992 play a pivotal role in drug development.

Synthesis and Structural Characterization

EN300-6759992 has been characterized by single-crystal X-ray diffraction, IR spectroscopy, thermogravimetric analysis (TG), X-ray diffraction (XRD), and elemental analyses . Its structures range from intricate 3D coordination polymers to 2D coordination polymers and infinite 1D chains.

Vibrational Features

Experimental and theoretical investigations have explored the optimized geometrical structure, electronic properties, and vibrational features of EN300-6759992. These studies provide valuable insights into its behavior .

Mechanism of Action

Target of Action

Benzimidazoles are a broad group of compounds that can mimic properties of DNA bases . They show a wide range of biological activities and are used for their spectral and catalytic properties .

Mode of Action

Benzimidazoles interact with biopolymers in living systems due to their structural similarity to natural molecules . They can be utilized in medicinal chemistry for a broad spectrum of biological activities .

Biochemical Pathways

Benzimidazoles in general have been found to exhibit antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .

Result of Action

Benzimidazoles in general have a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Safety and Hazards

properties

IUPAC Name |

6-(benzimidazol-1-yl)-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5.2ClH/c1-21(13-9-10-18-11-13)16-7-4-8-17(20-16)22-12-19-14-5-2-3-6-15(14)22;;/h2-8,12-13,18H,9-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMKDSDGBPVMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C2=CC=CC(=N2)N3C=NC4=CC=CC=C43.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967717.png)

![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)

![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2967724.png)

![[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride](/img/structure/B2967726.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)

![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)